molecular formula C24H20F6N5Na2O7PS B12421990 TRPA1 Antagonist 1

TRPA1 Antagonist 1

Cat. No.: B12421990
M. Wt: 713.5 g/mol
InChI Key: GAZUMLLDAGRHKZ-IFUMFIRSSA-L
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Description

Transient receptor potential ankyrin 1 (TRPA1) is a non-selective calcium ion channel highly expressed in primary sensory neurons. It functions as a polymodal sensor for exogenous and endogenous stimuli and has been implicated in neuropathic pain and respiratory diseases . TRPA1 Antagonist 1 is a compound designed to inhibit the activity of TRPA1, thereby providing therapeutic benefits in conditions where TRPA1 is involved.

Preparation Methods

The synthesis of TRPA1 Antagonist 1 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:

Chemical Reactions Analysis

TRPA1 Antagonist 1 undergoes several types of chemical reactions:

Scientific Research Applications

TRPA1 Antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

TRPA1 Antagonist 1 exerts its effects by binding to the TRPA1 receptor and keeping the channel in a closed state, preventing excitation. This inhibition blocks the generation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets include the TRPA1 ion channel and associated signaling pathways involving calcium ions and protein kinases .

Comparison with Similar Compounds

TRPA1 Antagonist 1 is unique in its high selectivity and potency compared to other TRPA1 inhibitors. Similar compounds include:

Properties

Molecular Formula

C24H20F6N5Na2O7PS

Molecular Weight

713.5 g/mol

IUPAC Name

disodium;[[(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methylpyrrolidine-2-carbonyl]-[[5-fluoro-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methyl]amino]methyl phosphate

InChI

InChI=1S/C24H22F6N5O7PS.2Na/c1-13-18(26)7-21(35(13)44(40,41)17-4-2-16(25)3-5-17)22(36)34(12-42-43(37,38)39)11-14-6-20(31-10-19(14)27)15-8-32-23(33-9-15)24(28,29)30;;/h2-6,8-10,13,18,21H,7,11-12H2,1H3,(H2,37,38,39);;/q;2*+1/p-2/t13-,18+,21-;;/m0../s1

InChI Key

GAZUMLLDAGRHKZ-IFUMFIRSSA-L

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+]

Canonical SMILES

CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+]

Origin of Product

United States

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